molecular formula C42H69NO10 B070859 Spinetoram J CAS No. 187166-40-1

Spinetoram J

Cat. No.: B070859
CAS No.: 187166-40-1
M. Wt: 748.0 g/mol
InChI Key: GOENIMGKWNZVDA-RWGFPKGXSA-N
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Description

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of compounds. It is derived from the fermentation products of the bacterium Saccharopolyspora spinosa. Spinetoram is known for its broad-spectrum insecticidal properties, rapid action, and short pre-harvest interval. It is widely used in agriculture to control a variety of insect pests, including lepidopterous larvae, leafminers, and thrips .

Mechanism of Action

Target of Action

Spinetoram J, a semi-synthetic derivative of the spinosyn class of insecticides, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .

Mode of Action

This compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to a series of changes in the nervous system of the insect, resulting in paralysis and ultimately death .

Biochemical Pathways

This compound affects the biochemical pathways associated with the transmission of nerve impulses. By disrupting the function of the nicotinic acetylcholine receptors, it interferes with the normal functioning of these pathways, leading to the downstream effects of paralysis and death in insects .

Pharmacokinetics

It is known that this compound is determined by reversed-phase high-performance liquid chromatography (hplc) using uv detection at 250nm and external standardization .

Result of Action

The primary result of this compound’s action is the death of the target insects. It has been shown to have potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants . It also exhibits activity against important external parasites of livestock, companion animals, and humans .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the maximum dose bioassay method was used to assess field populations of cowpea thrips collected from 20 villages in Yazhou District . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spinetoram is synthesized through a combination of genetic modification and chemical synthesis. The process begins with the fermentation of Saccharopolyspora spinosa to produce spinosyns, which are then chemically modified. The key modification involves the O-methylation of the rhamnose moiety of spinosad, coupled with neural network-based quantitative structure-activity relationship (QSAR) and synthetic chemistry .

Industrial Production Methods: Industrial production of spinetoram involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high concentrations of spinosyns, which are then extracted and purified. The purified spinosyns undergo chemical modification to produce spinetoram. The final product is formulated into various forms, including suspension concentrates, water-dispersible granules, and direct application tablets .

Chemical Reactions Analysis

Types of Reactions: Spinetoram undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used for substitution reactions, including halogens and alkyl groups.

Major Products Formed: The major products formed from these reactions include spinetoram-J and spinetoram-L, which are the active components of spinetoram .

Scientific Research Applications

Spinetoram has a wide range of scientific research applications:

Comparison with Similar Compounds

    Spinosad: Another spinosyn insecticide, spinosad is a naturally occurring mixture of spinosyns A and D.

    Emamectin benzoate: A macrocyclic lactone insecticide with a different mode of action, targeting glutamate-gated chloride channels.

    Abamectin: Another macrocyclic lactone, similar to emamectin benzoate, but with a broader spectrum of activity.

Uniqueness of Spinetoram: Spinetoram is unique due to its semi-synthetic nature, which allows for greater control over its chemical structure and properties. It has improved efficacy and a broader spectrum of activity compared to spinosad. Additionally, spinetoram has a favorable environmental and toxicological profile, making it suitable for integrated pest management programs .

Properties

IUPAC Name

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENIMGKWNZVDA-RWGFPKGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052854
Record name Spinetoram J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187166-40-1
Record name 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187166-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinetoram (major component) [ISO]
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Record name Spinetoram J
Source EPA DSSTox
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Record name Spinetoram J
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Record name SPINETORAM J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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